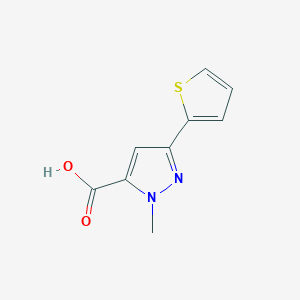

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-11-7(9(12)13)5-6(10-11)8-3-2-4-14-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTOGMCNCZGBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602559 | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871825-56-8 | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Introduction

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a unique molecular architecture that combines a pyrazole core, a thiophene moiety, a carboxylic acid functional group, and an N-methyl substituent. This strategic amalgamation of functionalities makes it a molecule of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The pyrazole and thiophene ring systems are well-established pharmacophores, appearing in a wide array of biologically active compounds with therapeutic applications ranging from anti-inflammatory to anticancer agents.[1][2][3][4] The carboxylic acid group provides a crucial handle for synthetic modification and influences the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds.

The pyrazole scaffold, in particular, is a privileged structure in drug design, known for its ability to act as a bioisostere for arene cores, which can lead to improved lipophilicity and solubility profiles of drug candidates.[5] Similarly, thiophene-containing compounds are noted for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The combination of these two rings into a single molecular entity, as seen in 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, creates a scaffold with considerable potential for the development of novel therapeutic agents and functional materials.[6][7][8]

This guide provides a comprehensive technical overview of the chemical properties of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, designed for researchers, scientists, and drug development professionals. It covers the compound's physicochemical and spectroscopic properties, details a representative synthetic protocol, explores its chemical reactivity, and discusses its potential applications.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its handling, formulation, and biological activity. While experimental data for this specific molecule is not widely published, we can infer its properties based on closely related analogs and computational predictions. A regioisomeric structure, 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, has a reported molecular weight of 208.24 g/mol and the molecular formula C₉H₈N₂O₂S.[9] The target molecule of this guide shares the same molecular formula and weight.

| Property | Value / Description | Source / Basis |

| Molecular Formula | C₉H₈N₂O₂S | Calculation |

| Molecular Weight | 208.24 g/mol | Calculation[9] |

| Appearance | Expected to be a solid at room temperature. | Analogy to similar pyrazole carboxylic acids[10][11] |

| CAS Number | Not assigned. A regioisomer, 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, is registered under CAS 869901-15-5. | [9] |

| Melting Point | Expected to be >200 °C. | Analogy to 1-Methyl-1H-pyrazole-5-carboxylic acid (220-225 °C) |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General behavior of carboxylic acids and heterocyclic compounds. |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid proton. | Typical range for aromatic carboxylic acids. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below is a predicted spectroscopic profile for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid based on established principles and data from analogous structures.[12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically >12 ppm.

-

Thiophene Protons: Three protons on the thiophene ring will appear as multiplets or doublets of doublets in the aromatic region, approximately between 7.0 and 7.8 ppm.

-

Pyrazole Proton: A single proton on the pyrazole ring should appear as a singlet, estimated to be around 6.8 - 7.2 ppm.

-

N-Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected further upfield, likely in the range of 3.8 - 4.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Carbonyl Carbon (-COOH): The carboxylic acid carbon will be the most downfield signal, typically >160 ppm.

-

Aromatic Carbons: Carbons of the pyrazole and thiophene rings will resonate in the 110-150 ppm range.

-

N-Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region, generally between 35 and 45 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying key functional groups.[13]

-

O-H Stretch: A very broad band from the carboxylic acid O-H group is expected from 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid should appear around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches: Aromatic ring stretches from the pyrazole and thiophene moieties are anticipated in the 1400-1600 cm⁻¹ region.

-

C-S Stretch: A weaker absorption characteristic of the thiophene ring may be observed.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₉H₈N₂O₂S), which is approximately 208.03 g/mol . High-resolution mass spectrometry would confirm the elemental composition.

-

Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and other characteristic cleavages of the heterocyclic rings.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of 1-methyl-3-aryl-1H-pyrazole-5-carboxylic acids is well-documented and typically involves the hydrolysis of a corresponding ester precursor.[10][14] This ester is often prepared via a cyclocondensation reaction followed by N-methylation.

The diagram below outlines a plausible and robust synthetic workflow for the target molecule.

Sources

- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid DiscoveryCPR 909858-38-4 [sigmaaldrich.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agrochemical research.[1] As a key intermediate, its precise structural confirmation is paramount for ensuring the desired outcomes in drug development and structure-activity relationship (SAR) studies.[1] This document moves beyond a simple recitation of analytical techniques, instead focusing on the causal logic behind the experimental workflow. It details a self-validating system where each analytical step corroborates the others, culminating in an irrefutable structural assignment. The guide is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel molecular entities.

Introduction: The Imperative for Unambiguous Characterization

The synthesis of substituted heterocyclic compounds often yields a mixture of isomers. In the case of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, the primary synthetic challenge is to control the regioselectivity of the cyclization reaction. A plausible and common isomeric byproduct is 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid.[1] Distinguishing between these two regioisomers is non-trivial and requires a sophisticated analytical approach, as their molecular formulas and mass are identical, and many spectroscopic features are similar. This guide outlines the definitive workflow to confirm the desired 1,3,5-substitution pattern.

The Integrated Analytical Workflow

A robust structure elucidation protocol is not a linear path but an integrated matrix of complementary techniques. Each method provides a unique piece of the structural puzzle, and their collective data provide the definitive answer. The logical flow of this process is designed to move from broad, general information (molecular formula) to highly specific, detailed information (atomic connectivity).

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Causality: The foundational step in any structure elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike unit-resolution MS, HRMS provides mass accuracy to within parts-per-million (ppm), allowing for the confident assignment of a unique molecular formula. For a compound containing nitrogen and sulfur, this precision is critical to rule out other potential elemental combinations.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a 1:1 methanol/water solution.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Acquisition Mode: Operate in negative ion mode. The carboxylic acid moiety is readily deprotonated to form a stable [M-H]⁻ ion, which is often more intense and cleaner than the [M+H]⁺ ion in positive mode.

-

Data Analysis: Determine the accurate mass of the most abundant peak corresponding to the [M-H]⁻ ion. Compare this experimental mass to the theoretical mass calculated for the target formula, C₉H₇N₂O₂S⁻.

Data Presentation: Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O₂S |

| Theoretical Exact Mass | 208.0306 g/mol |

| Ionization Mode | ESI Negative |

| Expected Ion | [M-H]⁻ |

| Calculated m/z for C₉H₇N₂O₂S⁻ | 208.0234 |

Trustworthiness: A measured mass that deviates from the calculated mass by less than 5 ppm provides extremely high confidence in the elemental formula C₉H₈N₂O₂S. This result immediately validates the successful incorporation of all expected atoms and rules out impurities with different elemental compositions.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Causality: IR spectroscopy serves as a rapid and non-destructive check for the presence of key functional groups. Its power lies in identifying specific bond vibrations. For this molecule, the most critical functionalities to confirm are the carboxylic acid (both O-H and C=O bonds) and the aromatic C-H and C=C/C=N bonds of the heterocyclic rings.

Experimental Protocol: ATR-IR

-

Sample Preparation: A small amount of the solid, dry compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is acquired over a range of 4000–400 cm⁻¹. A background scan of the clean ATR crystal is performed first.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500–3300 (very broad) | O–H stretch | Carboxylic Acid |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| 3100–3000 | C–H stretch | Aromatic/Heteroaromatic |

| 2980–2850 | C–H stretch | N-Methyl |

| 1600–1450 | C=C and C=N stretch | Pyrazole and Thiophene Rings |

Trustworthiness: The simultaneous observation of a very broad absorption in the 2500-3300 cm⁻¹ region and a strong, sharp absorption near 1700 cm⁻¹ is a definitive signature of a carboxylic acid dimer, confirming this crucial part of the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing a detailed map of the carbon-hydrogen framework.[2] A full suite of 1D and 2D experiments is required not only to assign every proton and carbon but, most importantly, to establish the long-range correlations that differentiate the target 1,3,5-regioisomer from its 1,5,3-counterpart. The choice of a solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds prevents the rapid exchange of the carboxylic acid proton, allowing for its observation in the ¹H spectrum.

1D NMR (¹H, ¹³C, DEPT-135)

This initial set of experiments provides an inventory of all proton and carbon environments.

Experimental Protocol: 1D NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters for ¹H, ¹³C{¹H}, and DEPT-135 are used.

-

Data Analysis: Integrate the ¹H spectrum to determine proton ratios. Use the DEPT-135 spectrum to differentiate between CH₃/CH carbons (positive phase) and CH₂ carbons (negative phase; none expected here). Quaternary carbons will be visible in the ¹³C spectrum but absent in the DEPT-135.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.5 | broad s | 1H | COOH |

| ~7.8-8.0 | m | 2H | Thiophene-H |

| ~7.2 | m | 1H | Thiophene-H |

| ~7.1 | s | 1H | Pyrazole-H4 |

| ~4.0 | s | 3H | N-CH₃ |

¹³C NMR Data

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

|---|---|---|

| ~162 | Absent | C OOH |

| ~148 | Absent | Pyrazole-C5 |

| ~145 | Absent | Pyrazole-C3 |

| ~130 | Absent | Thiophene-C (ipso) |

| ~129-127 | Positive | Thiophene-CH (x3) |

| ~110 | Positive | Pyrazole-C4 |

| ~37 | Positive | N-C H₃ |

2D NMR: Proving the Regiochemistry

Expertise & Causality: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[3] COSY (¹H-¹H Correlation Spectroscopy) will confirm the spin system of the thiophene ring. HSQC (Heteronuclear Single Quantum Coherence) will definitively link each proton to its directly attached carbon. The most critical experiment, however, is HMBC (Heteronuclear Multiple Bond Correlation). HMBC reveals correlations between protons and carbons over two or three bonds, providing the long-range connectivity information needed to solve the isomer problem.[4][5]

Caption: Key HMBC correlations confirming the structure.

Trustworthiness - The Decisive Correlations:

-

N-Methyl to Pyrazole Carbons: The protons of the N-CH₃ group (~4.0 ppm) MUST show an HMBC correlation to the pyrazole carbon bearing the carboxylic acid (C5, ~148 ppm) and the other adjacent pyrazole carbon (C4, ~110 ppm). This firmly places the methyl group on N1.

-

Thiophene Proton to Pyrazole Carbon: The thiophene proton adjacent to the point of substitution (H3') must show a correlation to the pyrazole carbon it is attached to (C3, ~145 ppm).

-

Pyrazole Proton to Flanking Carbons: The lone pyrazole proton (H4, ~7.1 ppm) will show strong correlations to both flanking quaternary carbons, C3 and C5.

The presence of these specific correlations provides irrefutable proof of the 1-methyl-3-(thiophen-2-yl)-5-carboxy substitution pattern. The alternative isomer would show a correlation from the N-methyl protons to the carbon attached to the thiophene ring, a result that would be absent in the correct structure.

X-Ray Crystallography: The Gold Standard Confirmation

Expertise & Causality: While the combination of MS and NMR provides a definitive solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[6][7] It generates a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atomic connectivity but also providing precise bond lengths, bond angles, and information about intermolecular interactions, such as the hydrogen-bonding network of the carboxylic acid dimers.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals must be grown. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer.[7] The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to yield a final, highly accurate molecular model.[8]

Trustworthiness: An X-ray crystal structure is considered absolute proof. The resulting electron density map visually confirms the position of every non-hydrogen atom, leaving no ambiguity regarding the regiochemistry. It serves as the final and most authoritative piece of evidence in the structure elucidation process.

Conclusion

The structure elucidation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a clear demonstration of the power of a modern, integrated analytical workflow. By systematically applying mass spectrometry to define the elemental formula, IR spectroscopy to identify key functional groups, and a comprehensive suite of 1D and 2D NMR experiments to map the atomic connectivity, a definitive and self-validating structural assignment can be achieved. The key HMBC correlations between the N-methyl group, the pyrazole proton, and the carbons of the pyrazole ring are the decisive data points for confirming the correct 1,3,5-regioisomer. Finally, single-crystal X-ray crystallography can provide ultimate, unequivocal confirmation, serving as the gold standard for molecular structure determination.

References

-

MySkinRecipes. 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. Available at: [Link]

-

Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Available at: [Link]

-

MySkinRecipes. Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate. Available at: [Link]

-

PubChem. 1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

NPTEL. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

El-fakharany, E. M., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors. RSC Advances. Available at: [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available at: [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

-

ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

-

Urbonavičiūtė, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3807. Available at: [Link]

-

Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847. Available at: [Link]

Sources

- 1. 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]

- 2. jchps.com [jchps.com]

- 3. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its significant applications in the development of novel therapeutic agents. Particular focus is placed on its role as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. Among these, pyrazole derivatives have garnered significant attention due to their diverse biological activities. This guide focuses on a specific, commercially available pyrazole derivative: 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid .

It is important to note that while the initial topic of interest was "1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid," a definitive CAS number for this specific isomer could not be readily identified in public databases. Therefore, this guide will concentrate on the well-documented and commercially available regioisomer, 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid , with the CAS number 869901-15-5 . This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features, combining a pyrazole core, a thiophene moiety, and a carboxylic acid group, make it a versatile scaffold for drug design and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 869901-15-5 | [1] |

| Molecular Formula | C₉H₈N₂O₂S | [1] |

| Molecular Weight | 208.24 g/mol | [1] |

| MDL Number | MFCD08271952 | [1] |

| Storage | Room temperature | [1] |

Synthesis Methodologies

A plausible synthetic route, based on established pyrazole synthesis, is outlined below. This should be considered a general methodology that may require optimization for this specific target molecule.

General Synthetic Workflow

Caption: A plausible synthetic workflow for 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(Thiophen-2-yl)butane-1,3-dione

-

To a solution of sodium ethoxide in ethanol, add thiophene-2-glyoxal.

-

Slowly add methyl acetoacetate to the reaction mixture at room temperature.

-

Stir the mixture for 12-24 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the crude 1-(thiophen-2-yl)butane-1,3-dione.

Step 2: Synthesis of Methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

-

Dissolve the 1-(thiophen-2-yl)butane-1,3-dione in a suitable solvent such as ethanol or acetic acid.

-

Add a stoichiometric amount of methylhydrazine.

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pyrazole ester.

Step 3: Hydrolysis to 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

-

Dissolve the methyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Agrochemicals

The primary utility of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid lies in its role as a key intermediate in the synthesis of more complex molecules with biological activity.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs) and COX-2 Inhibitors

This compound is particularly valuable in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors.[1] The pyrazole scaffold is a common feature in several marketed COX-2 inhibitors. The structure of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid provides a foundation for creating compounds with enhanced selectivity for COX-2 over COX-1, which can lead to a reduction in gastrointestinal side effects commonly associated with traditional NSAIDs.[1]

Agrochemical Research

In addition to its pharmaceutical applications, this pyrazole derivative is also employed in agrochemical research for the development of new herbicides and plant growth regulators.[1] The ability of the pyrazole ring system to interact with various biological targets makes it a promising scaffold for the discovery of novel crop protection agents.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The carboxylic acid functionality of this molecule allows for straightforward chemical modifications, such as amide bond formation, to generate libraries of related compounds. This makes it a valuable tool in medicinal chemistry for conducting structure-activity relationship (SAR) studies to identify molecules with optimized potency, selectivity, and pharmacokinetic properties.[1]

Conclusion

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 869901-15-5) is a versatile and valuable heterocyclic building block for researchers in drug discovery and agrochemical development. Its well-defined structure and reactive handles provide a solid foundation for the synthesis of novel bioactive compounds, particularly in the pursuit of safer and more effective anti-inflammatory agents. While the isomeric 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid remains less characterized in the public domain, the study and application of its 5-thiophenyl regioisomer continue to contribute significantly to advancements in medicinal and chemical sciences.

References

-

MySkinRecipes. 1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in modern chemistry. Its derivatives are foundational to numerous applications, particularly in the pharmaceutical and agrochemical industries.[1][2] The introduction of a carboxylic acid moiety onto this scaffold dramatically expands its utility, providing a critical handle for synthetic elaboration and a key pharmacophoric element for biological interactions. This guide traces the historical trajectory of pyrazole carboxylic acids, from the initial discovery of the parent heterocycle to the development of sophisticated synthetic methodologies and their subsequent role in creating blockbuster drugs and pesticides. We will explore the causality behind key experimental choices, present detailed protocols, and offer insights into the enduring legacy and future potential of this remarkable class of molecules.

The Genesis of a Scaffold: From Knorr's Pyrazolone to Buchner's Pyrazole

The story of pyrazoles begins not with the parent ring itself, but with a derivative. In 1883, the German chemist Ludwig Knorr, while investigating quinine substitutes, conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[3][4] The resulting compound, a pyrazolone, led him to coin the term "pyrazole" for this new class of heterocycles.[5][6] While Knorr had discovered a key derivative, the synthesis of the unsubstituted parent pyrazole ring remained elusive for several more years.

The definitive synthesis of pyrazole was achieved by Eduard Buchner in 1889.[3][5] In a landmark experiment, Buchner accomplished this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[3] This event was pivotal, as it not only isolated the fundamental pyrazole structure but also intrinsically linked the history of pyrazole to its carboxylic acid derivatives from the very beginning. This early work established that the pyrazole ring was stable and that its positions could be functionalized, setting the stage for future synthetic exploration.

The Carboxylic Acid Moiety: A Gateway to Functionality and Bioactivity

The true value of the pyrazole scaffold was unlocked with the ability to selectively introduce functional groups. Among these, the carboxylic acid (-COOH) group proved to be exceptionally versatile for two primary reasons:

-

A Versatile Synthetic Handle: The carboxylic acid is a cornerstone of organic synthesis. It can be readily converted into a wide array of other functional groups, most notably amides, which form the backbone of many modern active ingredients.[7] This reactivity allows chemists to use pyrazole carboxylic acids as building blocks, coupling them with other molecules to construct complex and highly functionalized final products.[7][8]

-

A Key Bioisostere and Pharmacophore: In drug design, the carboxylic acid group is a powerful hydrogen bond donor and acceptor, often critical for binding to biological targets. However, its acidic nature can lead to poor pharmacokinetic properties, such as low cell permeability.[9] Pyrazole itself can act as a bioisostere—a substituent with similar physical or chemical properties—for other rings like benzene or imidazole, offering improved properties such as lower lipophilicity.[10] Furthermore, the strategic placement of a carboxylic acid or its derivatives on the pyrazole ring is a common strategy to optimize target engagement and overall drug-likeness.

Pillars of Synthesis: Evolving Methodologies for Pyrazole Carboxylic Acids

The methods for constructing pyrazole carboxylic acids have evolved significantly since Buchner's initial decarboxylation. The following sections detail the foundational and modern synthetic strategies, explaining the chemical logic that underpins their utility.

The Knorr Pyrazole Synthesis: The Foundational Condensation

The most enduring and widely used method for pyrazole synthesis is the Knorr reaction, first reported in 1883.[4] In its classic form, it involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12] To generate pyrazole carboxylic acids or their ester precursors, a β-ketoester is typically used as the dicarbonyl component.[13]

Causality of the Knorr Synthesis: The reaction's success and regioselectivity are dictated by fundamental electronic and steric principles. The mechanism proceeds via the initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons. With a β-ketoester, the ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl, leading to a predictable initial condensation to form a hydrazone intermediate.[14] An intramolecular cyclization followed by dehydration yields the final pyrazole ring.[15] The choice of hydrazine (e.g., hydrazine hydrate vs. a substituted hydrazine) determines the substituent on the pyrazole nitrogen.

Caption: Workflow for Knorr Pyrazole Carboxylic Acid Synthesis.

The Pechmann Synthesis: An Alternative Cycloaddition

Another classical approach is the Pechmann pyrazole synthesis, which involves the reaction of acetylenes with diazomethane.[16] When acetylenic esters are used, this [3+2] cycloaddition reaction directly yields pyrazole carboxylic acid esters. This method is particularly useful for accessing specific substitution patterns that may be difficult to achieve via the Knorr synthesis.

Modern Synthetic Innovations

While classical methods remain relevant, modern organic synthesis has introduced more efficient and versatile strategies:

-

One-Pot Procedures: Researchers have developed streamlined "one-pot" syntheses that avoid the isolation of intermediates. For example, pyrazoles can be synthesized directly from arenes and carboxylic acids via successive acylation reactions to form a 1,3-diketone in situ, which is then treated with hydrazine.[17] This approach improves efficiency and reduces waste.

-

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) have revolutionized the functionalization of pre-formed pyrazole rings. A simple halogenated pyrazole ester can be elaborated into a highly complex molecule, providing rapid access to diverse libraries of compounds for screening.[18]

Comparative Summary of Key Synthetic Routes

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

| Knorr Synthesis | 1,3-Dicarbonyl (e.g., β-ketoester), Hydrazine | Acid or base catalysis | High yields, readily available starting materials, robust and scalable.[13] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[4] |

| Pechmann Synthesis | Acetylene, Diazo compound | Typically proceeds without a catalyst | Direct access to specific substitution patterns.[16] | Use of potentially explosive and toxic diazomethane, limited substrate scope. |

| One-Pot Synthesis | Arene, Carboxylic Acid, Hydrazine | Strong acid (e.g., TfOH), acylating agent (e.g., TFAA) | High efficiency, reduces purification steps, convergent.[17] | Harsh reaction conditions, may not tolerate sensitive functional groups. |

Applications: From Crop Protection to Human Health

The synthetic accessibility of pyrazole carboxylic acids has made them indispensable precursors in two major industries.

Agrochemicals: Protecting Global Food Supplies

Pyrazole carboxamides are a dominant class of modern pesticides.[8] The synthesis of these powerful fungicides and insecticides almost universally begins with a pyrazole carboxylic acid intermediate, which is then coupled with a specific aniline derivative.[7]

-

Fungicides (SDHIs): A major class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), frequently features a pyrazole carboxamide core. Molecules like Bixafen, Fluxapyroxad, and Isopyrazam are synthesized from corresponding pyrazole-4-carboxylic acid precursors.[19]

-

Insecticides (Ryanodine Receptor Modulators): The blockbuster insecticide Chlorantraniliprole is a diamide synthesized from 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[7] This precursor provides the essential structural framework that ensures potent and selective action against insect ryanodine receptors.[7]

Caption: Synthetic path from a pyrazole carboxylic acid to an agrochemical.

Pharmaceuticals: A Scaffold for Modern Drugs

The pyrazole motif is a fixture in medicinal chemistry, and the carboxylic acid handle is often central to the design of new therapeutic agents.[1][20]

-

Anti-Inflammatory Drugs: The COX-2 inhibitor Celecoxib, a blockbuster anti-inflammatory drug, is a diaryl pyrazole. While it does not contain a carboxylic acid, many pyrazole-based anti-inflammatory agents do, mimicking the structure of traditional NSAIDs.[21]

-

Enzyme Inhibitors: Pyrazole carboxylic acids have been instrumental in developing potent and selective enzyme inhibitors. They have been used to design inhibitors of Hsp90 for cancer therapy and dengue virus protease for antiviral applications.[22][23]

-

Bioisosteric Replacement: In the development of angiotensin II receptor blockers (ARBs) for hypertension, pyrazole rings were investigated as bioisosteres for the imidazole ring of losartan, with the carboxylic acid metabolite being crucial for potency.[10]

Self-Validating Experimental Protocol: Synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid

This protocol describes a representative synthesis adapted from modern industrial processes, incorporating self-validating checkpoints to ensure procedural integrity and product quality.[24] The synthesis involves the cyclization of an intermediate derived from 2,3-butanedione with a hydrazine compound, followed by hydrolysis.

Objective: To synthesize and validate the identity of 5-acetyl-1H-pyrazole-3-carboxylic acid.

Materials:

-

Compound III (2-(1-ethoxyethylidene)-3-oxobutanoic acid ethyl ester) - Intermediate synthesized from 2,3-butanedione

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethyl Acetate

-

Hexane

-

TLC plates (silica gel 60 F254)

-

Melting point apparatus

-

NMR spectrometer

Procedure:

Part A: Cyclization to Form Pyrazole Ester Intermediate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Compound III (10.0 g, 1 eq) in ethanol (100 mL).

-

pH Adjustment: Slowly add dilute HCl to the solution until the pH is between 5 and 6. This acidic condition catalyzes the condensation.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reaction & Monitoring (Self-Validation 1): Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate). The starting material spot should disappear and a new, more polar product spot should appear.

-

Work-up and Isolation: After completion, cool the reaction to room temperature and adjust the pH to 7-8 with a dilute NaOH solution. Concentrate the mixture under reduced pressure to remove most of the ethanol. Add deionized water (50 mL) to precipitate the solid product.

-

Purification (Self-Validation 2): Filter the crude solid, wash with cold water (2 x 20 mL), and dry under vacuum. The product is the ethyl ester intermediate (Intermediate IV). A preliminary melting point can be taken to assess purity.

Part B: Hydrolysis to Pyrazole Carboxylic Acid

-

Saponification: Place the dried Intermediate IV into a flask with a 10% aqueous NaOH solution (3 eq). Heat the mixture to 60-70 °C and stir for 1-2 hours until the solid dissolves and the reaction is complete (monitored by TLC, checking for disappearance of the ester).

-

Isolation of Final Product: Cool the solution in an ice bath. Slowly acidify with concentrated HCl until the pH is between 1 and 2. A white precipitate of 5-acetyl-1H-pyrazole-3-carboxylic acid will form.

-

Final Purification (Self-Validation 3): Filter the solid product, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven at 50 °C.

-

Characterization (Final Validation):

-

Record the final yield.

-

Determine the melting point and compare it to the literature value.

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The spectra should show characteristic peaks for the pyrazole ring protons, the acetyl methyl group, and the absence of the ethyl ester signals.

-

Conclusion and Future Outlook

From its theoretical conception in the 1880s to its central role in multi-billion dollar industries today, the journey of pyrazole carboxylic acids is a testament to the power of fundamental organic chemistry. The discovery of the pyrazole ring by Knorr and Buchner laid the groundwork for over a century of innovation. The development of robust synthetic routes like the Knorr synthesis transformed these molecules from laboratory curiosities into readily accessible industrial building blocks.

Today, pyrazole carboxylic acids are at the heart of solutions addressing global challenges in food security and human health. The future will likely focus on developing greener, more sustainable synthetic methodologies and expanding the biological targets for new pyrazole-based therapeutics and agrochemicals. As our understanding of biological systems deepens, the inherent versatility of the pyrazole carboxylic acid scaffold ensures it will remain a vital tool for scientists and researchers for decades to come.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24).

- MDPI. (2023-09-05).

- Bioscience Research. (n.d.).

- Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- ACS Publications. (2025-07-15). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity.

- ResearchGate. (n.d.).

- ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- YouTube. (2021-12-16).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- ScienceDirect. (2006-06-01). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- Autechaux. (2026-01-24).

- ResearchGate. (2025-08-06).

- ResearchGate. (n.d.).

- Quick Company. (n.d.).

- NIH. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- RSC Publishing. (n.d.).

- Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.

- J&K Scientific LLC. (2025-02-23). Knorr Pyrazole Synthesis.

- YouTube. (2019-01-19). synthesis of pyrazoles.

- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). Pechmann pyrazole synthesis.

- Drug Hunter. (2025-03-24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- Name-Reaction.com. (n.d.). Pechmann Pyrazole Synthesis.

- ACS Publications. (2016-03-11).

- PubMed. (2024-02-21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.

- Semantic Scholar. (n.d.). Pechmann pyrazole synthesis.

- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

- ACS Publications. (2025-09-22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- Chem-Space. (2023-06-14). Carboxylic Acid Bioisosteres.

- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

- Cambridge MedChem Consulting. (2022-07-08). Acid Bioisosteres.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. rsc.org [rsc.org]

- 15. jk-sci.com [jk-sci.com]

- 16. Pechmann Pyrazole Synthesis [drugfuture.com]

- 17. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Pyrazole synthesis [organic-chemistry.org]

- 19. Process For The Manufacture Of Pyrazole Carboxylic Derivatives And [quickcompany.in]

- 20. nbinno.com [nbinno.com]

- 21. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. benthamdirect.com [benthamdirect.com]

- 24. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Foreword: The Pyrazole Scaffold - A Privileged Keystone in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties. The pyrazole nucleus can act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), enabling it to form critical interactions within the active sites of biological targets.[1] Furthermore, it frequently serves as a bioisostere for other aromatic rings like benzene or imidazole, often conferring improved properties such as enhanced potency, better solubility, and more favorable metabolic profiles.[1]

The surge in FDA approvals for pyrazole-containing drugs over the last decade is a testament to its significance, with dozens of molecules now on the market for a wide array of clinical conditions, including various cancers, inflammatory disorders, and cardiovascular diseases.[1][4] This guide will provide drug development professionals with an in-depth exploration of the key therapeutic targets modulated by pyrazole compounds. We will dissect the mechanisms of action, present quantitative data, and detail the experimental rationale and workflows essential for identifying and validating these interactions, moving beyond a simple catalog of drugs to explain the scientific causality that drives their efficacy.

Part 1: The Landscape of Pyrazole-Modulated Therapeutic Targets

The therapeutic success of pyrazole compounds is rooted in their ability to bind with high affinity and selectivity to a diverse range of biological macromolecules. We will explore these targets by classifying them into major functional families.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery. The pyrazole scaffold has proven to be an exceptionally effective framework for designing potent and selective kinase inhibitors.[5][6][7]

Key Kinase Targets:

-

Bruton's Tyrosine Kinase (BTK): A crucial non-receptor kinase in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival.[1] Its inhibition is a validated strategy for treating B-cell malignancies.

-

Ibrutinib & Zanubrutinib: These drugs are irreversible BTK inhibitors that form a covalent bond with a key cysteine residue (Cys481) in the enzyme's active site, leading to sustained inhibition of BCR signaling.[1] The pyrazolopyrimidine core of these molecules is instrumental in positioning the reactive acrylamide group for this covalent interaction and forms critical hydrogen bonds within the kinase hinge region.[1]

-

-

Janus Kinases (JAKs): A family of tyrosine kinases (JAK1, JAK2, JAK3, TYK2) that mediate signaling for numerous cytokines and growth factors involved in hematopoiesis and immune response.[1] Inhibition of the JAK-STAT pathway is effective in treating myeloproliferative neoplasms and autoimmune conditions like rheumatoid arthritis.

-

Ruxolitinib & Baricitinib: These are potent, selective inhibitors of JAK1 and JAK2. Their pyrazole-containing structures occupy the ATP-binding pocket of the kinases, blocking downstream signaling and reducing the production of pro-inflammatory cytokines.[1]

-

-

Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic rearrangements can act as oncogenic drivers in non-small cell lung cancer (NSCLC).[1]

-

Lorlatinib & Crizotinib: These are ALK inhibitors used to treat ALK-positive NSCLC. The pyrazole ring in these compounds plays a key role in orienting the molecule within the ALK active site to establish potent inhibitory interactions.[1]

-

-

Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival. The PI3K/AKT pathway is one of the most frequently activated signaling pathways in human cancer.[8][9]

-

Umbralisib: This is a dual inhibitor of PI3K-delta and casein kinase 1-epsilon, approved for certain lymphomas. The pyrazolopyrimidine structure is vital for binding to the PI3K active site.[1]

-

Below is a simplified representation of the B-cell receptor signaling cascade, highlighting the central role of BTK, the target of Ibrutinib and Zanubrutinib.

Caption: The B-Cell Receptor (BCR) signaling pathway, inhibited by pyrazole-based BTK inhibitors.

Table 1: Selected Pyrazole-Based Protein Kinase Inhibitors

| Drug | Target Kinase(s) | Therapeutic Area | Reported Potency (IC₅₀) |

|---|---|---|---|

| Ibrutinib | BTK | B-cell Malignancies | ~0.5 nM[1] |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | ~3 nM for JAK1/JAK2[1] |

| Lorlatinib | ALK, ROS1 | Non-Small Cell Lung Cancer | <0.025 nM for ALK[1] |

| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis | ~5.9 nM (JAK1), ~5.7 nM (JAK2)[1] |

| Asciminib | ABL1 (Allosteric) | Chronic Myeloid Leukemia | Binds to myristoyl pocket[1] |

Non-Kinase Enzymes: Diverse Mechanisms and Applications

Pyrazole compounds are adept at inhibiting a wide variety of enzymes beyond kinases, showcasing their structural adaptability.

Key Enzyme Targets:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 over COX-1 provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.[1][10][11][12]

-

Celecoxib: A cornerstone of anti-inflammatory therapy, Celecoxib is a selective COX-2 inhibitor. Its diaryl-substituted pyrazole structure allows it to fit snugly into the larger active site of the COX-2 isoform, while being too bulky for the COX-1 active site.[1]

-

-

Dipeptidyl Peptidase-4 (DPP-4): A serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[13] DPP-4 inhibition is a key strategy for managing type 2 diabetes.

-

Anagliptin & Teneligliptin: These oral antidiabetic drugs are potent and selective DPP-4 inhibitors. The pyrazolopyrimidine ring of anagliptin engages in a crucial π-π stacking interaction with a phenylalanine residue (Phe357) in the DPP-4 active site, which is key to its potency and selectivity.[1][14]

-

-

Poly (ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA mutations) leads to synthetic lethality and cell death.

-

Niraparib: An orally active PARP inhibitor used for treating ovarian cancer. The pyrazole ring is part of a fused aromatic system designed to form a critical intramolecular hydrogen bond that enhances PARP-1 inhibitory activity.[1]

-

-

Phosphodiesterase 5 (PDE5): An enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. Its inhibition leads to smooth muscle relaxation and vasodilation.

-

Sildenafil: Widely used for erectile dysfunction and pulmonary arterial hypertension, Sildenafil's pyrazole ring forms a key π-π interaction with a tyrosine residue (Tyr612) in the PDE5 active site, contributing significantly to its binding affinity.[1]

-

-

Xanthine Oxidase (XO): The terminal enzyme in purine metabolism that catalyzes the formation of uric acid. Its inhibition is the primary approach for treating hyperuricemia and gout.[15]

Table 2: Selected Pyrazole-Based Non-Kinase Enzyme Inhibitors

| Drug/Compound | Target Enzyme | Therapeutic Area | Mechanism |

|---|---|---|---|

| Celecoxib | COX-2 | Inflammation, Pain | Selective competitive inhibition |

| Anagliptin | DPP-4 | Type 2 Diabetes | Competitive inhibition |

| Niraparib | PARP-1, PARP-2 | Ovarian Cancer | Active site inhibition |

| Sildenafil | PDE5 | Erectile Dysfunction, PAH | Competitive inhibition |

| Y-700 (Analog) | Xanthine Oxidase | Gout (preclinical) | Mixed-type inhibition |

Nuclear Receptors and Other Targets

-

Androgen Receptor (AR): A ligand-activated transcription factor that is the primary driver of prostate cancer growth and survival.

-

Darolutamide: A nonsteroidal AR antagonist for treating nonmetastatic prostate cancer. Darolutamide features two pyrazole rings. The molecule binds tightly within the AR ligand-binding pocket, with one pyrazole ring engaging in a face-to-face π-π stacking interaction with Trp742, a key interaction that confers high antagonist potency.[1]

-

-

Hemoglobin: While not a traditional drug target, the polymerization of deoxygenated sickle hemoglobin (HbS) is the root cause of sickle cell disease.

-

Voxelotor: This drug works by binding to hemoglobin and increasing its affinity for oxygen, which in turn inhibits the HbS polymerization that causes red blood cells to sickle. The pyrazole ring in Voxelotor plays a crucial role in positioning the molecule correctly for this allosteric modulation.[1]

-

-

Steroidogenesis Enzymes: Enzymes like CYP17A1 are involved in the biosynthesis of steroid hormones. Their inhibition is a strategy for treating hormone-dependent cancers.[18][19] Pyrazole-based compounds have been investigated as inhibitors of these pathways.[20]

Part 2: Experimental Workflows for Target Validation

Identifying and validating the therapeutic targets of novel pyrazole compounds requires a multi-faceted, systematic approach. As a Senior Application Scientist, the emphasis is on creating a self-validating system where each step confirms and builds upon the last.

The Drug Discovery Cascade

The process begins with a broad screen and progressively narrows down to a specific, well-characterized mechanism of action. This workflow ensures that resources are focused on the most promising candidates.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciencescholar.us [sciencescholar.us]

- 13. brieflands.com [brieflands.com]

- 14. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Novel Aryl-2H-pyrazole Derivatives as Potent Non-purine Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Approach to the Patient Treated with Steroidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

In Silico Prediction of Compound Properties: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive overview of the principles, methodologies, and practical applications of in silico compound property prediction. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate and de-risk the discovery of new therapeutic agents. By moving beyond a mere recitation of protocols, we delve into the causal reasoning behind experimental choices, ensuring a robust and validated approach to predictive modeling.

Part 1: The Imperative for In Silico Prediction in Modern Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to suboptimal pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[1][2] The ability to predict these properties, alongside biological activity, before a compound is synthesized offers a significant strategic advantage. In silico, or computational, methods provide a rapid and cost-effective means to evaluate large numbers of molecules, prioritizing those with the highest probability of success and flagging potential liabilities early in the discovery pipeline.[2][3][4] This data-driven approach minimizes trial-and-error experimentation, accelerates discovery cycles, and ultimately streamlines the path from target identification to clinical development.[4]

This guide will explore the core methodologies that form the bedrock of in silico compound property prediction, from foundational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to advanced machine learning and simulation-based approaches. We will emphasize the importance of rigorous validation and the definition of a model's applicability domain to ensure the generation of reliable and actionable predictions.

Part 2: Foundational Methodologies: A Deep Dive

The prediction of compound properties can be broadly categorized into two approaches: ligand-based and structure-based methods. Ligand-based methods derive their predictions from the information contained within a set of known active and inactive molecules, while structure-based methods leverage the three-dimensional structure of the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a cornerstone of ligand-based drug design, founded on the principle that the biological activity of a compound is a function of its molecular structure.[5] By establishing a mathematical relationship between a set of molecular descriptors and an observed biological endpoint, a QSAR model can be used to predict the activity of novel compounds.[6]

A robust QSAR modeling workflow is an iterative and self-validating process. The key steps are outlined below, with an emphasis on the rationale behind each choice.

Caption: A hypothetical 3D pharmacophore model with key features and distances.

Part 3: Advanced Computational Techniques

The field of in silico prediction is continually evolving, with the integration of advanced computational methods offering unprecedented accuracy and insight.

Machine Learning and Deep Learning

Machine learning (ML) has revolutionized QSAR and other predictive modeling tasks. [7]Deep learning, a subset of ML, utilizes deep neural networks to automatically learn relevant features from raw molecular representations like SMILES strings or molecular graphs, reducing the need for handcrafted descriptors. [8][9][10]This allows for the modeling of more complex, non-linear relationships. [10]

| Technique | Description | Advantages | Challenges |

|---|---|---|---|

| Random Forest | An ensemble of decision trees. | Robust to overfitting, handles non-linear data. | Can be a "black box," making interpretation difficult. |

| Support Vector Machines | Finds an optimal hyperplane to separate data points. | Effective in high-dimensional spaces. | Computationally intensive for large datasets. |

| Deep Neural Networks | Multi-layered neural networks. | Can learn complex patterns and automatic feature extraction. [6][10] | Requires large datasets, prone to overfitting, can be a "black box." [8] |

| Graph Neural Networks | Operates directly on molecular graphs. | Captures the natural graph structure of molecules. [9]| A relatively new and evolving field. |

Interpretable Machine Learning

A significant challenge with complex ML models is their "black box" nature. [11][12]Interpretable ML techniques aim to shed light on how a model arrives at its predictions, which is crucial for building trust and gaining insights for compound optimization. [11][12]

Part 4: Practical Applications and Workflows

In silico methods are applied throughout the drug discovery pipeline, from hit identification to lead optimization.

Virtual Screening

Virtual screening (VS) is the computational counterpart to high-throughput screening (HTS), allowing for the rapid evaluation of millions to billions of compounds. [13][14]

Caption: A typical virtual screening workflow.

ADMET & Physicochemical Property Prediction

Predicting ADMET and physicochemical properties is a critical application of in silico modeling. [15]Early prediction of properties like solubility, permeability, and potential toxicity helps to prioritize compounds with favorable drug-like characteristics. [4][16][17]A variety of open-access and commercial tools are available for ADMET prediction. [15]

| Property | Importance in Drug Discovery | Common In Silico Method |

|---|---|---|

| Aqueous Solubility | Affects absorption and formulation. | QSAR, Machine Learning |

| Permeability (e.g., Caco-2) | Influences oral bioavailability. | QSAR, Machine Learning |

| Metabolic Stability | Determines drug half-life. | Docking to metabolic enzymes, QSAR |

| hERG Inhibition | A key cardiotoxicity liability. | Pharmacophore modeling, QSAR |

| Mutagenicity | A critical genotoxicity endpoint. | Rule-based systems, QSAR |

In Silico Toxicology

Computational toxicology aims to predict the potential adverse effects of compounds, reducing the reliance on animal testing. [18][19][20]Models are developed to predict various toxicity endpoints, such as carcinogenicity, hepatotoxicity, and skin sensitization. [19]

Part 5: Best Practices and Future Directions

To ensure the successful implementation of in silico prediction, it is essential to adhere to best practices and stay abreast of emerging trends.

The OECD Principles for QSAR Model Validation

The Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of QSAR models for regulatory purposes: [21]

-

A defined endpoint: The property being predicted should be clearly defined. 2. An unambiguous algorithm: The method used to generate the model should be transparent. [21]3. A defined domain of applicability: The chemical space in which the model can make reliable predictions should be defined. [21]4. Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance should be rigorously evaluated. [21]5. A mechanistic interpretation, if possible: The model should, ideally, be consistent with existing biological and chemical knowledge. [21]

The Future of In Silico Prediction

The integration of artificial intelligence and the availability of vast datasets are driving the future of in silico prediction. We can expect to see more sophisticated and accurate models that can predict a wider range of properties with greater confidence. The ultimate goal is to move towards a more predictive and personalized approach to medicine, where computational models can help to design the right drug for the right patient.

References

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma - Neovarsity. (2024-08-13). Retrieved from [Link]

-

Basic validation procedures for regression models in QSAR and QSPR studies - SciSpace. Retrieved from [Link]

-

Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed. (2010-07-12). Retrieved from [Link]

-

Best Practices for QSAR Model Development, Validation, and Exploitation - ResearchGate. (2025-08-09). Retrieved from [Link]

-

Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. Retrieved from [Link]

-

DeepAutoQSAR | Schrödinger Machine Learning Solutions. Retrieved from [Link]

-

Deep learning based QSAR prediction model with multiple hidden layers - ResearchGate. Retrieved from [Link]

-

Deep Neural Networks for QSAR - PubMed. Retrieved from [Link]

-

Dramatically improving hit rates with a modern virtual screening workflow - Schrödinger. Retrieved from [Link]

-

Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling - ACS Publications. (2025-03-14). Retrieved from [Link]

-

Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data - ACS Publications. (2025-09-15). Retrieved from [Link]

-

Explainable Machine Learning for Property Predictions in Compound Optimization - PubMed. (2021-12-23). Retrieved from [Link]

-

Explainable Machine Learning for Property Predictions in Compound Optimization | Journal of Medicinal Chemistry - ACS Publications. (2021-12-13). Retrieved from [Link]

-

Extended-Connectivity Fingerprints - Batista Lab. (2021-02-10). Retrieved from [Link]

-

Extended-Connectivity Fingerprints | Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Extended Connectivity Fingerprint (ECFP) - Chemaxon Docs. Retrieved from [Link]

-

From Theory to Code: A Deep Dive into Molecular Extended-Connectivity Fingerprints (ECFPs) with Python | by Dave Berry | Medium. (2024-03-09). Retrieved from [Link]

-

GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors | ACS Omega - ACS Publications. (2026-01-21). Retrieved from [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity - PMC. Retrieved from [Link]

-

In silico toxicology tools, steps to generate prediction models, and... - ResearchGate. Retrieved from [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products - PMC - NIH. Retrieved from [Link]

-

In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. Retrieved from [Link]

-

Introduction to QSAR modeling based on RDKit and Python. Retrieved from [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. (2024-03-31). Retrieved from [Link]

-

Machine Learning 101: How to train your first QSAR model - Optibrium. Retrieved from [Link]

-

A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML - arXiv. (2025-05-13). Retrieved from [Link]

-

Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World - ACS Publications. Retrieved from [Link]

-

Molecular Properties Prediction - Osiris Property Explorer - Organic Chemistry Portal. Retrieved from [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. (2020-07-31). Retrieved from [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. Retrieved from [Link]

-

Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Retrieved from [Link]

-

QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster) - YouTube. (2023-06-30). Retrieved from [Link]

-

T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation. Retrieved from [Link]

-

Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis - Meiler Lab. Retrieved from [Link]

-

Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. (2025-04-08). Retrieved from [Link]

-

Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - NIH. (2017-07-17). Retrieved from [Link]

-

Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks. (2025-11-24). Retrieved from [Link]

-

What is Virtual Screening? | NVIDIA Glossary. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sapiosciences.com [sapiosciences.com]

- 5. meilerlab.org [meilerlab.org]

- 6. Deep Neural Networks for QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. jeths.org [jeths.org]

- 10. researchgate.net [researchgate.net]

- 11. Explainable Machine Learning for Property Predictions in Compound Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. technologynetworks.com [technologynetworks.com]

- 14. schrodinger.com [schrodinger.com]

- 15. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]

- 18. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pozescaf.com [pozescaf.com]

- 20. researchgate.net [researchgate.net]

- 21. elearning.uniroma1.it [elearning.uniroma1.it]

Methodological & Application

Synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid: An Application Note and Detailed Protocol

Introduction

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core linked to a thiophene ring, is present in a variety of biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The thiophene moiety can further modulate the biological activity and pharmacokinetic properties of the molecule. This application note provides a detailed, step-by-step protocol for the synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, intended for researchers and professionals in the fields of organic synthesis and drug development.

Overall Synthesis Strategy

The synthesis of the target compound is achieved through a three-step process, commencing with the formation of a key β-keto ester intermediate, followed by the construction of the pyrazole ring, and culminating in the hydrolysis of the ester to the desired carboxylic acid.

Caption: Overall workflow for the synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.